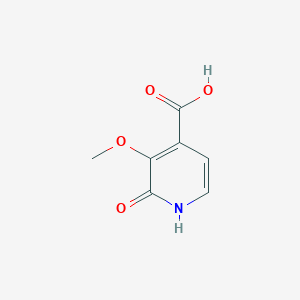

![molecular formula C25H31N5 B2960842 2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896835-29-3](/img/structure/B2960842.png)

2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Applications De Recherche Scientifique

Pharmacological Activity and Antihypertensive Action

Quinazoline derivatives have been identified for their potential pharmacological activities, including acting as potent and selective α1-adrenoceptor antagonists. Studies involving rat models have demonstrated the effectiveness of such compounds in reducing blood pressure and presenting a promising route for antihypertensive treatments. For example, compounds like DC−015 and DL-017 have shown significant antihypertensive effects in spontaneously hypertensive rats without inducing reflex tachycardia, suggesting their suitability for long-term management of hypertension (Yen et al., 1996); (Tsai et al., 2001).

Anti-inflammatory and Antimicrobial Applications

Some quinazoline derivatives have been synthesized and screened for anti-inflammatory and antimicrobial activities, revealing compounds with notable potencies. These studies highlight the potential of quinazoline compounds in developing new anti-inflammatory and antimicrobial agents, which can contribute significantly to addressing various inflammatory disorders and infections (Gineinah et al., 2002).

Antitumor and Anticancer Potential

Research into quinazoline and piperazine derivatives has also uncovered compounds with promising in vitro antitumor activity. Specific derivatives have demonstrated significant inhibitory effects against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment strategies. Such findings underscore the importance of quinazoline derivatives in the development of new anticancer agents, with studies reporting notable efficacy against leukemia cells and other cancer types (Cao et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds with piperazin-1-yl and benzothiazole structures have been found to exhibit a wide range of biological activities . For instance, some derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Another study showed that structurally similar compounds showed alpha1-adrenergic affinity , suggesting that this compound might also interact with alpha1-adrenergic receptors.

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors are known to influence several pathways related to neurological conditions . Therefore, it’s plausible that this compound might also affect similar pathways, leading to downstream effects that could be beneficial for treating certain conditions.

Pharmacokinetics

A study on similar compounds showed that most of them exhibited an acceptable pharmacokinetic profile . This suggests that this compound might also have favorable ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity and alpha1-adrenergic affinity . Therefore, it’s plausible that this compound might also induce similar effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-9-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5/c1-18(2)17-28-13-15-29(16-14-28)25-21-11-7-8-12-22(21)26-24-23(19(3)27-30(24)25)20-9-5-4-6-10-20/h4-6,9-10H,1,7-8,11-17H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAOWVGTTTUUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)

![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)

![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)

![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)

![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)